molecular formula C19H28N2OS B2501378 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea CAS No. 1396783-04-2

1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea

Cat. No. B2501378
M. Wt: 332.51
InChI Key: WDJLHKWDRUXWOX-UHFFFAOYSA-N
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Description

The compound 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a derivative of urea with an adamantane moiety and a thiophene group. This structure suggests potential bioactivity, as adamantane derivatives are known for their biological applications, including antiviral properties. The thiophene component could contribute to the compound's electronic characteristics and possibly its interaction with biological targets.

Synthesis Analysis

The synthesis of similar adamantane-containing ureas typically involves the reaction of an isocyanate precursor with various amines. For instance, 1,3-disubstituted ureas with an adamantane moiety have been synthesized by reacting 1-(isocyanatomethyl)adamantane with different anilines, yielding products with high purity and in good yields . These methods could potentially be adapted for the synthesis of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea by choosing appropriate thiophene-containing amines.

Molecular Structure Analysis

The molecular structure of adamantane-containing ureas has been extensively studied using spectroscopic methods and theoretical calculations. Vibrational spectroscopy, such as FT-IR and Raman, along with NMR, provides insights into the functional groups and the overall molecular conformation . The molecular docking studies suggest that these compounds could exhibit antibacterial activity by inhibiting key bacterial enzymes . The molecular structure is also influenced by intramolecular hydrogen bonding, which can affect the planarity of the urea moiety and the overall stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of adamantane-containing ureas can be inferred from molecular orbital analyses, such as HOMO-LUMO studies. These studies help in understanding the electron distribution within the molecule and the potential sites for chemical reactions . The presence of the adamantane core can make the molecule more rigid, potentially affecting its reactivity. The thiophene group could participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-containing ureas are characterized by their solubility, melting points, and stability. The solubility in water and other solvents is particularly important for their potential use as bioactive agents . The adamantane core generally increases lipophilicity, which can enhance membrane permeability. The vibrational spectra provide information about the strength and nature of the bonds within the molecule, which are crucial for understanding the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives have been synthesized with varying substituents to study their chemical properties and potential biological activities. These derivatives include 1,3-disubstituted ureas containing adamantane and pyrazole fragments, synthesized under mild conditions, showing significant inhibitory activity against human soluble epoxide hydrolase (sEH) and solubility in water (D’yachenko et al., 2019). Another study focused on adamantane-thiourea derivatives, revealing their antimicrobial and anti-proliferative activities, with some compounds displaying significant effects against bacteria and tumor cell lines (Al-Mutairi et al., 2019).

Biological Activities

Adamantane-urea derivatives have been evaluated for their potential biological activities, including inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and pain-related conditions. A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored structure-activity relationships, finding that these compounds showed improved pharmacokinetic parameters and potency in reducing inflammatory pain compared to adamantylurea-based inhibitors (Rose et al., 2010).

Anion Binding and Sensing

Adamantane bisurea derivatives have been synthesized for their potential in anion binding and sensing. These compounds demonstrated the ability to form complexes with various anions in solution, showing promise for applications in chemical sensing and molecular recognition (Blažek et al., 2013).

Enhancement of Pharmacokinetic Profiles

Research has also focused on modifying the adamantane structure to improve the pharmacokinetic profiles and biological activities of urea-based sEH inhibitors. Substituting the adamantyl group with phenyl groups resulted in inhibitors with better metabolic stability and increased anti-inflammatory effects in murine models (Liu et al., 2013).

Host-Guest Complexes for Drug Delivery

Adamantyl urea and thiourea modified dendrimers have been investigated as hosts for forming complexes with peptides, showing potential for drug delivery applications. These complexes demonstrated binding through ionic interactions and hydrogen bonding, suggesting their utility in encapsulating and releasing therapeutic peptides (Boas et al., 2001).

properties

IUPAC Name

3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLHKWDRUXWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea

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